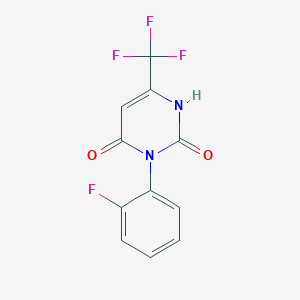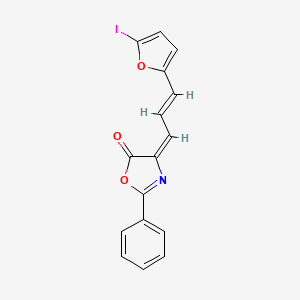
4-(3-(5-Iodofuran-2-yl)allylidene)-2-phenyloxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-(5-Iodofuran-2-yl)allylidene)-2-phenyloxazol-5(4H)-one is a heterocyclic compound that features a unique structure combining a furan ring, an oxazole ring, and an iodine substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(5-Iodofuran-2-yl)allylidene)-2-phenyloxazol-5(4H)-one typically involves multi-step organic reactions. One common method starts with the iodination of furan to obtain 5-iodofuran. This intermediate is then subjected to a series of reactions, including aldol condensation and cyclization, to form the final product. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反応の分析
Types of Reactions
4-(3-(5-Iodofuran-2-yl)allylidene)-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The iodine substituent can be reduced to form the corresponding hydrogenated compound.
Substitution: The iodine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: Reagents like sodium azide (NaN3) or thiourea in polar solvents.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Hydrogenated derivatives.
Substitution: Various substituted oxazole derivatives.
科学的研究の応用
4-(3-(5-Iodofuran-2-yl)allylidene)-2-phenyloxazol-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
作用機序
The mechanism of action of 4-(3-(5-Iodofuran-2-yl)allylidene)-2-phenyloxazol-5(4H)-one is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The iodine substituent and the conjugated system of the furan and oxazole rings may play a crucial role in its binding affinity and activity.
類似化合物との比較
Similar Compounds
- 4-(3-(5-Bromofuran-2-yl)allylidene)-2-phenyloxazol-5(4H)-one
- 4-(3-(5-Chlorofuran-2-yl)allylidene)-2-phenyloxazol-5(4H)-one
- 4-(3-(5-Methylfuran-2-yl)allylidene)-2-phenyloxazol-5(4H)-one
Uniqueness
4-(3-(5-Iodofuran-2-yl)allylidene)-2-phenyloxazol-5(4H)-one is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine substituent can enhance the compound’s ability to participate in halogen bonding, which is important in molecular recognition and drug design.
特性
分子式 |
C16H10INO3 |
|---|---|
分子量 |
391.16 g/mol |
IUPAC名 |
(4E)-4-[(E)-3-(5-iodofuran-2-yl)prop-2-enylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H10INO3/c17-14-10-9-12(20-14)7-4-8-13-16(19)21-15(18-13)11-5-2-1-3-6-11/h1-10H/b7-4+,13-8+ |
InChIキー |
GECLOCOPLIKVQG-ZAUJTXRMSA-N |
異性体SMILES |
C1=CC=C(C=C1)C2=N/C(=C/C=C/C3=CC=C(O3)I)/C(=O)O2 |
正規SMILES |
C1=CC=C(C=C1)C2=NC(=CC=CC3=CC=C(O3)I)C(=O)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


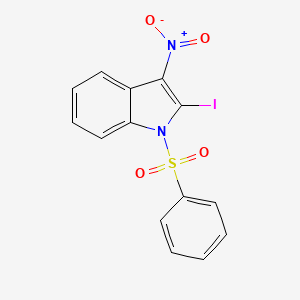
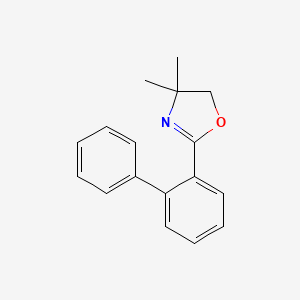
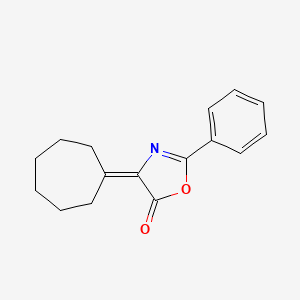
![6-[6-(Dimethylamino)-5-hexanoylpyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12900748.png)


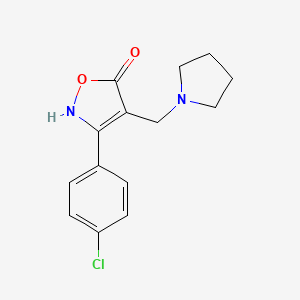
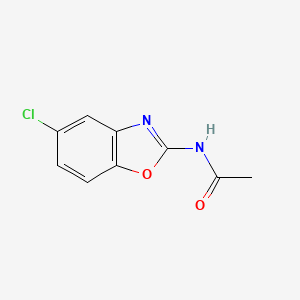
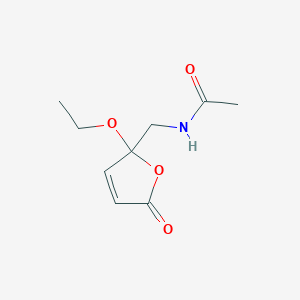
![8-[(6-Aminohexyl)amino]-2'-deoxyadenosine](/img/structure/B12900797.png)
![4-THia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 6,6'-[(6,7-dihydro-7-oxo-2,9a(5aH)-dibenzofurandiyl)bis[(1-oxo-2,1-ethanediyl)imino]]bis[3,3-dimethyl-7-oxo-, dimethyl ester, [2S-[2alpha,5alpha,6beta[5aS*,9aS*(2'R*,5'S*,6'S*)]]]-](/img/structure/B12900801.png)
![1-(2,4-Diamino-7-methyl-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)ethanone](/img/structure/B12900802.png)

